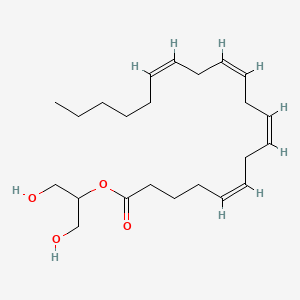

2-Arachidonylglycerol

Description

Propriétés

IUPAC Name |

1,3-dihydroxypropan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRCTBLIHCHWDZ-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017454 | |

| Record name | 2-Arachidonylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(0:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53847-30-6 | |

| Record name | 2-Arachidonylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53847-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 2-arachidonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053847306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Arachidonylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ARACHIDONOYLGLYCEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D239QDW64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MG(0:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Endocannabinoid 2-Arachidonoylglycerol: A Multifaceted Modulator of Brain Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Arachidonoylglycerol (2-AG) stands as the most abundant endogenous cannabinoid in the mammalian brain, playing a pivotal role in a vast array of physiological and pathological processes.[1][2] This lipid messenger, synthesized on-demand from membrane phospholipids, acts as a full agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2), thereby orchestrating a complex signaling network that governs synaptic plasticity, neuromodulation, and neuroinflammation.[3][4][5] Its tightly regulated metabolism, primarily through synthesis by diacylglycerol lipases (DAGL) and degradation by monoacylglycerol lipase (MAGL), presents a wealth of opportunities for therapeutic intervention in neurological and psychiatric disorders.[3][6][7] This technical guide provides a comprehensive exploration of the core functions of 2-AG in the brain, delving into its intricate signaling pathways, the experimental methodologies employed to elucidate its roles, and its burgeoning potential as a therapeutic target.

The Life Cycle of a Key Neuromodulator: 2-AG Synthesis and Degradation

The signaling capacity of 2-AG is intricately linked to its tightly controlled enzymatic machinery responsible for its synthesis and degradation. This on-demand production and rapid inactivation ensure a precise spatiotemporal regulation of its effects at the synapse and beyond.

Biosynthesis: An On-Demand Process

The canonical pathway for 2-AG synthesis is a two-step process initiated by neuronal depolarization and subsequent calcium influx or the activation of Gq/11-coupled receptors, such as group I metabotropic glutamate receptors (mGluRs).[3][8][9]

-

Phospholipase C (PLC) Activation: The process begins with the activation of phospholipase Cβ (PLCβ), which hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[3][10]

-

Diacylglycerol Lipase (DAGL) Activity: The newly formed DAG, enriched with arachidonic acid at the sn-2 position, is then hydrolyzed by diacylglycerol lipase (DAGL) to produce 2-AG.[3][4] Two main isoforms of DAGL exist, DAGLα and DAGLβ, with DAGLα being the predominant isoform in the central nervous system (CNS) and crucial for retrograde endocannabinoid signaling.[10]

Alternative, less characterized pathways for 2-AG synthesis have also been proposed, which may contribute to its production in specific cellular contexts.[3]

Caption: Canonical pathway of 2-AG synthesis in a postsynaptic neuron.

Degradation: Terminating the Signal

The actions of 2-AG are terminated through enzymatic hydrolysis, which primarily occurs in the presynaptic terminal following its retrograde journey across the synaptic cleft.

-

Monoacylglycerol Lipase (MAGL): The principal enzyme responsible for 2-AG degradation in the brain is monoacylglycerol lipase (MAGL), a serine hydrolase that accounts for approximately 85% of 2-AG hydrolysis.[4][11] MAGL breaks down 2-AG into arachidonic acid (AA) and glycerol.[3] The colocalization of MAGL with CB1 receptors in presynaptic terminals underscores its critical role in terminating 2-AG-mediated retrograde signaling.[12]

-

Other Hydrolytic Enzymes: While MAGL is the primary driver of 2-AG degradation, other enzymes contribute to a lesser extent. These include α/β-hydrolase domain 6 (ABHD6), ABHD12, and fatty acid amide hydrolase (FAAH), the primary degrading enzyme for the other major endocannabinoid, anandamide.[3][13]

-

Cyclooxygenase-2 (COX-2): In some instances, 2-AG can be metabolized by cyclooxygenase-2 (COX-2) to produce prostaglandin glycerol esters, linking the endocannabinoid and eicosanoid signaling pathways.[3]

Caption: Primary degradation pathway of 2-AG in a presynaptic terminal.

Core Functions of 2-AG in the Brain

The widespread distribution of the endocannabinoid system, particularly the high expression of CB1 receptors in the brain, positions 2-AG as a critical regulator of numerous neuronal functions.

Synaptic Plasticity: The Art of Retrograde Signaling

One of the most well-characterized functions of 2-AG is its role as a retrograde messenger, modulating synaptic strength by acting on presynaptic CB1 receptors.[14][15][16] This process is fundamental to various forms of synaptic plasticity:

-

Depolarization-induced Suppression of Inhibition (DSI) and Excitation (DSE): Following strong postsynaptic depolarization, 2-AG is synthesized and released, traveling backward across the synapse to activate presynaptic CB1 receptors.[16][17] This activation transiently reduces the release of neurotransmitters, either GABA (in DSI) or glutamate (in DSE), thereby weakening inhibitory or excitatory synaptic transmission, respectively.[16][17]

-

Long-Term Depression (LTD): 2-AG is also implicated in long-term depression, a persistent form of synaptic weakening that is crucial for learning and memory.[17] In several brain regions, the induction of LTD is dependent on 2-AG-mediated activation of presynaptic CB1 receptors.

Caption: 2-AG-mediated retrograde signaling at a synapse.

Neuromodulation: Fine-Tuning Neuronal Communication

Beyond its role in synaptic plasticity, 2-AG acts as a potent neuromodulator, influencing the release of a wide range of neurotransmitters, including glutamate, GABA, dopamine, acetylcholine, and serotonin.[18] By tonically activating presynaptic CB1 receptors, 2-AG can set the overall tone of synaptic transmission in various brain circuits, thereby impacting mood, cognition, and motor control.[17]

Neuroinflammation and Neuroprotection: A Balancing Act

Emerging evidence highlights a critical role for 2-AG in modulating neuroinflammatory processes.[5][19] The endocannabinoid system is generally considered to be neuroprotective, and 2-AG contributes to this by:

-

Suppressing Pro-inflammatory Mediators: 2-AG can inhibit the production and release of pro-inflammatory cytokines and chemokines from microglia and astrocytes.[5]

-

Reducing Oxidative Stress: By modulating neuronal activity and inflammatory responses, 2-AG can indirectly mitigate oxidative stress, a key contributor to neuronal damage.

-

Dual Role of MAGL Inhibition: Pharmacological inhibition of MAGL not only elevates neuroprotective 2-AG levels but also reduces the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins.[7][20] This dual action makes MAGL a particularly attractive therapeutic target for neuroinflammatory and neurodegenerative diseases.[7][21]

Astrocyte-Neuron Communication

Recent research has unveiled a more complex picture of endocannabinoid signaling, extending beyond neuron-to-neuron communication to include astrocytes.[1][15] Astrocytes, a type of glial cell, can both synthesize and respond to 2-AG. Astrocytic CB1 receptor activation can lead to the release of gliotransmitters, such as glutamate, which can in turn modulate the activity of neighboring neurons.[17] This neuron-astrocyte-neuron signaling network adds another layer of complexity to the modulatory actions of 2-AG in the brain.

Methodologies for Studying 2-AG Function

A variety of sophisticated techniques are employed to investigate the multifaceted roles of 2-AG in the brain.

Quantification of 2-AG Levels: A Step-by-Step Protocol

Accurate quantification of 2-AG is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[22][23][24]

Experimental Protocol: Quantification of 2-AG in Brain Tissue by LC-MS/MS

-

Tissue Collection and Homogenization:

-

Rapidly dissect the brain region of interest and immediately freeze it in liquid nitrogen to prevent post-mortem changes in 2-AG levels.[25]

-

Homogenize the frozen tissue in an ice-cold solvent mixture, typically chloroform:methanol (2:1, v/v), containing a deuterated internal standard (e.g., 2-AG-d8).[11][26] The rationale for using a deuterated internal standard is that it is chemically identical to the analyte but has a different mass, allowing for correction of analyte loss during sample preparation and ionization variability in the mass spectrometer.[17][27]

-

-

Lipid Extraction:

-

Perform a liquid-liquid extraction based on the Folch method or a similar procedure.[21][26] This involves adding water or a saline solution to the homogenate to induce phase separation.

-

Centrifuge the mixture to separate the aqueous and organic phases. The lipids, including 2-AG, will be in the lower chloroform phase.[11] Toluene has also been shown to be an effective extraction solvent that minimizes the isomerization of 2-AG to 1-AG.[21]

-

-

Solid-Phase Extraction (SPE) for Sample Cleanup:

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the sample in a small volume of the initial mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

LC Parameters: Use a C18 reverse-phase column for chromatographic separation. A gradient elution with a mobile phase consisting of water and acetonitrile/methanol, often with a modifier like formic acid or ammonium acetate, is typically employed.

-

MS/MS Parameters: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for both 2-AG and its deuterated internal standard.

-

Caption: Experimental workflow for the quantification of 2-AG in brain tissue.

Pharmacological and Genetic Tools

A range of pharmacological and genetic tools are available to manipulate the 2-AG signaling pathway, providing invaluable insights into its function.[17][28]

| Tool | Target | Effect | Examples |

| Enzyme Inhibitors | MAGL | Increase 2-AG levels | JZL184, KML29, MAGLi 432[3][5][6] |

| DAGL | Decrease 2-AG levels | O-7460, LEI-105[28] | |

| Receptor Ligands | CB1/CB2 Agonists | Mimic 2-AG effects | WIN55,212-2, CP55,940 |

| CB1/CB2 Antagonists | Block 2-AG effects | Rimonabant (SR141716A), AM251[14] | |

| Genetic Models | Knockout Mice | Ablate specific proteins | MAGL-/-, DAGLα-/-, CB1-/- |

| Conditional Knockouts | Cell-type specific ablation | Cre-Lox system |

Table 1: Key Pharmacological and Genetic Tools for Studying 2-AG Signaling

Quantitative Insights into 2-AG in the Brain

Quantitative data is essential for understanding the dynamics of the 2-AG system.

| Brain Region | 2-AG Concentration (pmol/mg tissue) | Reference |

| Whole Brain (Mouse) | ~5-10 nmol/g tissue | [2] |

| Hypothalamus (Mouse) | Highest concentration | [7][29] |

| Hippocampus (Mouse) | Lowest concentration | [7][29] |

| Anterior Cingulate Cortex (Mouse) | Upregulated by stress | [7][30] |

| Caudate Putamen (Mouse) | Upregulated by stress | [7][30] |

| Nucleus Accumbens (Mouse) | Upregulated by stress | [7][30] |

Table 2: Representative 2-AG Concentrations in Different Brain Regions. Note: Absolute values can vary significantly between studies due to differences in methodology.[4][25]

| Inhibitor | Target | IC50 | Selectivity | Reference |

| JZL184 | MAGL (human, mouse) | 8 nM | >300-fold over FAAH | [5] |

| KML29 | MAGL (human) | 5.9 nM | >8475-fold over FAAH | [5] |

| MAGLi 432 | MAGL | Potent inhibitor | High selectivity | [3] |

| O-7460 | DAGL | [28] | ||

| LEI-105 | DAGL | [28] |

Table 3: Potency and Selectivity of Key MAGL and DAGL Inhibitors. IC50 is the half-maximal inhibitory concentration, a measure of inhibitor potency.[31][32]

Therapeutic Potential and Future Directions

The profound involvement of 2-AG in a multitude of brain functions has positioned its signaling pathway as a promising target for therapeutic intervention in a range of neurological and psychiatric disorders.

MAGL Inhibitors in Clinical Development

Inhibitors of MAGL are of particular interest due to their dual mechanism of action: elevating neuroprotective 2-AG and reducing pro-inflammatory arachidonic acid.[7][20] Preclinical studies have shown the therapeutic potential of MAGL inhibitors in models of:

-

Neurodegenerative Diseases: Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[21]

-

Anxiety and Mood Disorders: [17]

-

Traumatic Brain Injury and Stroke: [20]

One MAGL inhibitor, ABX-1431, has progressed to clinical trials for conditions such as Tourette's syndrome and multiple sclerosis.[6]

Future Perspectives

The field of endocannabinoid research is rapidly evolving. Future investigations will likely focus on:

-

Elucidating the roles of alternative 2-AG metabolic pathways.

-

Further dissecting the complex interplay between neurons and glial cells in 2-AG signaling.

-

Developing more selective pharmacological tools to target specific components of the 2-AG signaling cascade.

-

Translating the promising preclinical findings of MAGL inhibitors into effective clinical therapies.

References

- Benchchem. (2025).

- Hill, M. N., & McEwen, B. S. (2010). 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics. Neuroscience, 167(1), 79–93.

- Abadi, Y., & Zou, C. (2020). Overview of current clinical studies of MAGL inhibitor 21 (ABX-1431).

- Murillo-Rodriguez, E., et al. (2014). Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS. British Journal of Pharmacology, 171(6), 1391–1403.

- AptoChem. (2008).

- Farkas, I., et al. (2010). Retrograde Endocannabinoid Signaling Reduces GABAergic Synaptic Transmission to Gonadotropin-Releasing Hormone Neurons. Endocrinology, 151(12), 5818–5829.

- Buczynski, M. W., & Parsons, L. H. (2010). Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls. British Journal of Pharmacology, 160(3), 423–442.

- BIOENGINEER.ORG. (2025). Distinct Endocannabinoids Target Astrocytes, Neurons Differently.

- Benchchem. (2025). A Comparative Guide to Monoacylglycerol Lipase (MAGL) Inhibitors: In Vivo Efficacy of KML29.

- Savinainen, J. R., et al. (2011). Activity-dependent generation of 2-arachidonoylglycerol (2-AG) for retrograde signalling.

- Maccarrone, M., et al. (2015). LC-MS/MS Analysis of AEA and 2-AG. In Endocannabinoids (pp. 25-33). Humana Press, New York, NY.

- Deng, H., & van der Stelt, M. (2018). Chemical tools to modulate 2-arachidonoylglycerol biosynthesis. Biotechnology and Applied Biochemistry, 65(1), 9–15.

- Lerner, T. N., & Kreitzer, A. C. (2012). The initiation of synaptic 2-AG mobilization requires both an increased supply of diacylglycerol precursor and increased postsynaptic calcium. Neuropharmacology, 62(2), 631–640.

- Muccioli, G. G. (2010). Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS. Drug Discovery Today, 15(11-12), 474–483.

- ResearchGate. (n.d.). 2-AG and anandamide levels in different brain regions.

- Maccarrone, M., et al. (2021). From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling. International Journal of Molecular Sciences, 22(16), 8888.

- Gouveia-Figueira, S., & Nording, M. L. (2015). Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation. Journal of Neurochemistry, 134(5), 875–886.

- Chen, R., et al. (2023). Endocannabinoid 2-Arachidonoylglycerol Levels in the Anterior Cingulate Cortex, Caudate Putamen, Nucleus Accumbens, and Piriform Cortex Were Upregulated by Chronic Restraint Stress. International Journal of Molecular Sciences, 24(3), 2095.

- Microbe Notes. (2023). Brain Lipid Extraction Protocol.

- Al-Hayali, A. M., & L. H. Parsons. (2021). Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis. Metabolites, 11(11), 776.

- Maccarrone, M., et al. (2017). Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex. International Journal of Molecular Sciences, 18(11), 2415.

- Li, Y., et al. (2018). Neuroprotective Effects of MAGL (Monoacylglycerol Lipase) Inhibitors in Experimental Ischemic Stroke. Stroke, 49(3), 725–733.

- Stancic, A., & Mallet, P. E. (2015). The role of the endocannabinoid system in the brain-gut axis. Gastroenterology, 149(1), 101–114.

- ResearchGate. (2025).

- Wikipedia. (n.d.). 2-Arachidonoylglycerol.

- Wang, J., et al. (2015). Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation. Journal of lipid research, 56(1), 113–122.

- Lee, S. H., et al. (2023). Endocannabinoid 2-Arachidonoylglycerol Levels in the Anterior Cingulate Cortex, Caudate Putamen, Nucleus Accumbens, and Piriform Cortex Were Upregulated by Chronic Restraint Stress. International Journal of Molecular Sciences, 24(3), 2095.

- Maccarrone, M., et al. (2020). A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples.

- A. B. Smith, III, and B. F. Cravatt. (2012). Analysis of Brain Lipids. Basic Neurochemistry: Principles of Molecular, Cellular, and Medical Neurobiology, 8th edition.

- Al-Sari, A., et al. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites, 13(9), 999.

- Iannotti, F. A., & Di Marzo, V. (2021). Review of the Endocannabinoid System. Journal of the American Chemical Society, 143(30), 11360-11376.

- Hillard, C. J. (2015). Endocannabinoid Signaling in the Central Nervous System. Annual Review of Psychology, 66, 495–519.

- Cheer, J. F., et al. (2004). Endocannabinoid-mediated retrograde signaling at striatal synapses. Neuropharmacology, 46(5), 717–725.

- Katona, I., & Freund, T. F. (2012). Multiple Functions of Endocannabinoid Signaling in the Brain. Annual Review of Neuroscience, 35, 529–558.

- Katona, I., & Freund, T. F. (2012). Multiple Functions of Endocannabinoid Signaling in the Brain. Annual review of neuroscience, 35, 529-558.

- Wikipedia. (n.d.). IC50.

- Promega Connections. (2025).

Sources

- 1. benchchem.com [benchchem.com]

- 2. A simplified procedure for the quantitative extraction of lipids from brain tissue | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Endocannabinoid 2-Arachidonoylglycerol Levels in the Anterior Cingulate Cortex, Caudate Putamen, Nucleus Accumbens, and Piriform Cortex Were Upregulated by Chronic Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor KML29 in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting cannabidiol to specific areas of the brain: an ultrasound-based strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. protocols.io [protocols.io]

- 14. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. unitedchem.com [unitedchem.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. scribd.com [scribd.com]

- 19. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. microbenotes.com [microbenotes.com]

- 27. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 28. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 29. researchgate.net [researchgate.net]

- 30. Endocannabinoid 2-Arachidonoylglycerol Levels in the Anterior Cingulate Cortex, Caudate Putamen, Nucleus Accumbens, and Piriform Cortex Were Upregulated by Chronic Restraint Stress [preppers.co.jp]

- 31. IC50 - Wikipedia [en.wikipedia.org]

- 32. promegaconnections.com [promegaconnections.com]

The Endocannabinoid 2-Arachidonoylglycerol: A Comprehensive Technical Guide to its Biosynthesis and Metabolism

Abstract

2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the central nervous system, playing a pivotal role in a vast array of physiological processes, including synaptic plasticity, neuroinflammation, and energy balance.[1][2] As a full agonist of both cannabinoid receptors, CB1 and CB2, the precise regulation of its synthesis and degradation is critical for maintaining cellular homeostasis.[3][4] This in-depth technical guide provides a comprehensive overview of the biosynthetic and metabolic pathways governing 2-AG levels. We will delve into the canonical and alternative enzymatic routes of its formation and breakdown, explore the key enzymes and their regulatory mechanisms, and discuss the pharmacological strategies for modulating 2-AG signaling. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of 2-AG biochemistry and its therapeutic potential.

Introduction: The Significance of 2-Arachidonoylglycerol in Endocannabinoid Signaling

The endocannabinoid system (ECS) is a complex and ubiquitous lipid signaling network that modulates a wide range of physiological functions.[3] Its primary components include cannabinoid receptors, endogenous ligands known as endocannabinoids, and the enzymes responsible for their synthesis and degradation.[1][3] Among the endocannabinoids, 2-arachidonoylglycerol (2-AG) stands out due to its high abundance in the central nervous system and its role as a full agonist at both CB1 and CB2 receptors.[3][4]

2-AG is an ester formed from the omega-6 fatty acid arachidonic acid and glycerol.[4] Its synthesis is typically an "on-demand" process, triggered by neuronal activity and other stimuli, ensuring tight spatial and temporal control of its signaling.[3] This retrograde signaling molecule is released from postsynaptic neurons to activate presynaptic CB1 receptors, thereby modulating neurotransmitter release and synaptic strength.[5][6] Given its critical role in neuronal function and its implications in various pathological conditions, a thorough understanding of the molecular machinery that governs 2-AG's lifecycle is paramount for the development of novel therapeutic interventions.[7][8]

Biosynthesis of 2-Arachidonoylglycerol: Multiple Pathways to a Key Signaling Molecule

The production of 2-AG is a multifaceted process involving several enzymatic pathways that can be broadly categorized into canonical and alternative routes. The specific pathway utilized is often dependent on the cell type and the physiological context.

The Canonical Pathway: A Two-Step Enzymatic Cascade

The most well-established and predominant pathway for 2-AG biosynthesis, particularly in the central nervous system, is a two-step process initiated by the hydrolysis of membrane phospholipids.[1][2]

-

Phospholipase C (PLC) Activation: The process begins with the activation of a phosphoinositide-specific phospholipase C (PLC), often the β isoform (PLCβ), in response to G-protein coupled receptor (GPCR) stimulation or increased intracellular calcium levels.[3][9][10] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a common membrane phospholipid, to generate two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

Diacylglycerol Lipase (DAGL) Activity: The resulting DAG, specifically the 1-stearoyl-2-arachidonoyl-sn-glycerol species, serves as the direct precursor for 2-AG.[3][11] This DAG is then hydrolyzed by a diacylglycerol lipase (DAGL) to produce 2-AG.[1][4][5] There are two main isoforms of DAGL:

-

DAGLα: Predominantly located in the postsynaptic terminals of neurons, DAGLα is considered the primary enzyme responsible for synthesizing the 2-AG pool involved in retrograde synaptic signaling.[5][7]

-

DAGLβ: This isoform is found in non-neuronal cell types and contributes to 2-AG synthesis in other contexts.[7]

-

The close spatial arrangement of CB1 receptors on presynaptic terminals and DAGLα in the postsynaptic density facilitates precise and efficient retrograde signaling.[1]

Alternative Biosynthetic Pathways

While the PLC/DAGL pathway is dominant, several alternative routes for 2-AG synthesis have been identified, which may be significant in specific tissues or under particular physiological conditions.[1][3]

-

Phosphatidic Acid (PA) Pathway: DAG can also be generated from phosphatidic acid (PA) through the action of PA phosphohydrolase.[4][12]

-

Phosphatidylcholine (PC) Hydrolysis: Some evidence suggests that DAG can be derived from the hydrolysis of phosphatidylcholine (PC).[4]

-

Lysophospholipid Pathways: Alternative pathways that bypass the requirement for DAG have also been described. These involve the cleavage of 2-arachidonoyl-lysophospholipids by various hydrolases, including:

These alternative pathways highlight the metabolic plasticity of 2-AG biosynthesis and suggest that its production can be initiated from a variety of lipid precursors.

Diagram of 2-AG Biosynthetic Pathways

Caption: Major biosynthetic pathways of 2-Arachidonoylglycerol (2-AG).

Metabolism of 2-Arachidonoylglycerol: A Complex Network of Degradation and Transformation

The biological actions of 2-AG are terminated through its rapid enzymatic degradation. The metabolism of 2-AG is more complex than its synthesis, involving multiple enzymes that either hydrolyze it into its constituent components or transform it into other bioactive molecules.[1][2]

Hydrolytic Degradation: The Primary Route of Inactivation

The principal mechanism for terminating 2-AG signaling is its hydrolysis into arachidonic acid and glycerol.[1] Several serine hydrolases contribute to this process, with their relative contributions varying by tissue and subcellular location.

-

Monoacylglycerol Lipase (MAGL): MAGL is considered the primary enzyme responsible for the degradation of 2-AG in the brain, accounting for approximately 85% of its hydrolysis.[4][13][14] It is predominantly located in presynaptic nerve terminals, strategically positioned to terminate retrograde 2-AG signaling.[8] Inhibition of MAGL leads to a significant increase in brain 2-AG levels and a corresponding decrease in arachidonic acid and its downstream inflammatory metabolites, the prostaglandins.[1][7][8]

-

α/β-Hydrolase Domain-Containing Proteins (ABHDs):

-

ABHD6: This enzyme is also involved in 2-AG hydrolysis and is thought to play a role in fine-tuning 2-AG signaling at specific synapses.[1][15]

-

ABHD12: Mutations in the gene encoding ABHD12 are associated with the neurodegenerative disorder PHARC, suggesting its importance in lipid metabolism homeostasis.[7][15]

-

-

Fatty Acid Amide Hydrolase (FAAH): While FAAH is the primary catabolic enzyme for anandamide, it can also hydrolyze 2-AG, although with lower efficiency than MAGL.[1][4]

Oxidative Metabolism: Generation of Novel Bioactive Mediators

In addition to hydrolysis, 2-AG can be metabolized through oxidative pathways, leading to the formation of new signaling molecules.[10]

-

Cyclooxygenase-2 (COX-2): Under certain conditions, particularly during neuroinflammation, COX-2 can oxygenate 2-AG to produce prostaglandin glycerol esters (PG-Gs).[1][7][10] These molecules have their own distinct biological activities.

-

Lipoxygenases (LOXs) and Cytochrome P450 Enzymes: 2-AG can also be a substrate for LOXs and cytochrome P450 enzymes, leading to the formation of various other oxygenated metabolites.[1][10]

Diagram of 2-AG Metabolic Pathways

Caption: Major metabolic pathways of 2-Arachidonoylglycerol (2-AG).

Pharmacological Modulation of 2-AG Metabolism: Therapeutic Implications

The enzymes involved in 2-AG metabolism represent attractive targets for pharmacological intervention. By modulating the activity of these enzymes, it is possible to alter 2-AG levels and, consequently, its signaling.

| Target Enzyme | Pharmacological Strategy | Rationale and Therapeutic Potential | Key Considerations |

| MAGL | Inhibition | Increase 2-AG levels, leading to enhanced cannabinoid receptor signaling. Potential for treating neurodegenerative diseases, anxiety, and inflammatory conditions.[7][8][16] | Near-complete MAGL inhibition can lead to CB1 receptor desensitization. Balancing efficacy and potential side effects is crucial. |

| DAGLα | Inhibition | Decrease 2-AG synthesis, which could be beneficial in conditions associated with excessive endocannabinoid signaling. | Development of selective and potent inhibitors is an active area of research. |

| FAAH | Inhibition | Primarily increases anandamide levels, but may also have a minor effect on 2-AG. | Dual FAAH/MAGL inhibitors are being explored for broader therapeutic applications. |

The development of selective and potent inhibitors for the enzymes of 2-AG metabolism is a rapidly advancing field with significant therapeutic promise.

Experimental Methodologies for the Study of 2-AG Biosynthesis and Metabolism

The accurate quantification of 2-AG and the characterization of its metabolic enzymes are essential for research in this field. However, the chemical instability of 2-AG presents significant analytical challenges.

Quantification of 2-AG Levels

Due to its propensity to isomerize to the more stable 1-AG, and its rapid enzymatic degradation, careful sample handling is critical for accurate 2-AG measurement.[17][18]

-

Sample Collection and Preparation: To prevent post-mortem increases in 2-AG levels, rapid inactivation of enzymes is necessary. Head-focused microwave irradiation is a validated method for fixing brain tissue prior to analysis.[18] For biofluids, immediate processing at low temperatures is recommended.[17]

-

Analytical Techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These are the gold-standard methods for the sensitive and specific quantification of 2-AG and other endocannabinoids.[17][19][20][21] They allow for the separation of 2-AG from its isomers and other interfering lipids.

-

Enzyme Activity Assays

-

In Vitro Assays: The activity of enzymes like DAGL and MAGL can be measured in vitro using purified enzymes or tissue homogenates. These assays typically involve incubating the enzyme with a labeled or unlabeled substrate and then quantifying the product formation using techniques such as LC-MS or fluorescence-based methods.

-

Cell-Based Assays: Cellular models can be used to study the regulation of 2-AG metabolism in a more physiological context. These assays often involve stimulating cells to produce 2-AG and then measuring its levels over time or in the presence of specific inhibitors.

Experimental Protocol: Quantification of 2-AG in Brain Tissue using LC-MS/MS

Objective: To accurately measure the concentration of 2-AG in rodent brain tissue.

Materials:

-

Rodent brain tissue

-

Head-focused microwave irradiator

-

Liquid nitrogen

-

Homogenizer

-

Internal standard (e.g., 2-AG-d8)

-

Extraction solvent (e.g., toluene or a mixture of organic solvents)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Tissue Fixation: Immediately following euthanasia, fix the rodent head using a head-focused microwave irradiator to instantly inactivate all enzymatic activity.

-

Tissue Dissection and Storage: Rapidly dissect the brain region of interest on a cold plate and snap-freeze it in liquid nitrogen. Store samples at -80°C until analysis.

-

Homogenization: Weigh the frozen tissue and homogenize it in a pre-chilled solvent containing the internal standard.

-

Lipid Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction containing 2-AG.

-

Sample Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable chromatographic column to separate 2-AG from 1-AG and other lipids. Set the mass spectrometer to operate in selected reaction monitoring (SRM) mode to specifically detect and quantify 2-AG and its internal standard.

-

Data Analysis: Construct a calibration curve using known concentrations of 2-AG. Quantify the amount of 2-AG in the brain tissue sample by comparing its peak area to that of the internal standard and the calibration curve.

Conclusion and Future Directions

The biosynthesis and metabolism of 2-AG are tightly regulated processes that are fundamental to the proper functioning of the endocannabinoid system. The canonical PLC/DAGL pathway is the primary route for 2-AG synthesis in the brain, while its degradation is predominantly mediated by MAGL. However, the existence of alternative biosynthetic and metabolic pathways underscores the complexity and adaptability of 2-AG signaling.

Future research will likely focus on further elucidating the roles of these alternative pathways in health and disease. The development of more selective pharmacological tools to dissect the contributions of each enzyme will be crucial for advancing our understanding and for the development of novel therapeutics targeting the 2-AG signaling system. A deeper knowledge of the intricate regulation of 2-AG metabolism will undoubtedly open new avenues for treating a wide range of disorders, from neurological and psychiatric conditions to inflammatory and metabolic diseases.

References

-

Murataeva, N., Straiker, A., & Mackie, K. (2014). Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS. British Journal of Pharmacology, 171(6), 1379–1391. [Link]

-

Silvestri, C., & Di Marzo, V. (2024). From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling. Molecules, 29(15), 3694. [Link]

-

Wikipedia. (2023). 2-Arachidonoylglycerol. [Link]

-

Di Marzo, V., & De Petrocellis, L. (2006). Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity. ResearchGate. [Link]

-

Murataeva, N., Straiker, A., & Mackie, K. (2014). Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS. British Journal of Pharmacology. [Link]

-

Tanimura, A., Yamazaki, M., Hashimotodani, Y., Uchigashima, M., Kawata, S., Abe, M., ... & Kano, M. (2010). The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling. Philosophical Transactions of the Royal Society B: Biological Sciences, 367(1607), 3228–3241. [Link]

-

Reactome. 2-AG hydrolysis to arachidonate by MAGL. [Link]

-

Al-Hayali, L., & Vettor, R. (2021). Metabolic pathways of AEA and 2-AG synthesis, degradation and oxidation. ResearchGate. [Link]

-

Morena, M., Patel, S., Bains, J. S., & Hill, M. N. (2016). 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics. Neuropsychopharmacology, 41(1), 271–290. [Link]

-

Di Marzo, V. (2018). Endocannabinoids, Related Compounds and Their Metabolic Routes. Molecules, 23(8), 1957. [Link]

-

Chen, R., Zhang, J., Wu, Y., Wang, D., Feng, G., Tang, Y. P., ... & Chen, C. (2022). Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases. Journal of Neurochemistry, 160(3), 221-237. [Link]

-

Kouchi, Z. (2016). Function of 2-Arachidonoylglycerol Hydrolyzing Enzymes in Brain Development and Neurodegenerative Disease. JSM Cell Dev Biol, 4(1), 1017. [Link]

-

Morena, M., De Castro, V., & Campolongo, P. (2018). Pharmacological inhibition of 2-arachidonoilglycerol hydrolysis enhances memory consolidation in rats through CB2 receptor activation and mTOR signaling modulation. Neuropharmacology, 141, 28-37. [Link]

-

Basavarajappa, B. S. (2007). Critical Enzymes Involved in Endocannabinoid Metabolism. Protein and peptide letters, 14(3), 237–246. [Link]

-

Silvestri, C., & Di Marzo, V. (2024). From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling. PubMed, 29(15), 3694. [Link]

-

Chen, R., Zhang, J., Fan, N., Teng, Z., Wu, Y., Yang, H., ... & Chen, C. (2023). Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis. Journal of Neuroinflammation, 20(1), 29. [Link]

-

Silvestri, C., & Di Marzo, V. (2024). From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling. ResearchGate. [Link]

-

Ujváry, I. (2014). Metabolism of 2-AG. ResearchGate. [Link]

-

Guzman, M., & Galve-Roperh, I. (2019). Endocannabinoid 2-Arachidonoylglycerol Synthesis and Metabolism at Neuronal Nuclear Matrix Fractions Derived from Adult Rat Brain Cortex. International Journal of Molecular Sciences, 20(18), 4463. [Link]

-

McPartland, J. M., & Glass, M. (2022). Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis. Metabolites, 12(11), 1079. [Link]

-

Patel, S., Kingsley, P. J., Marnett, L. J., & Winder, D. G. (2009). Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls. British Journal of Pharmacology, 152(5), 580–593. [Link]

-

Savinainen, J. R., Saario, S. M., & Laitinen, J. T. (2012). Activity-dependent generation of 2-arachidonoylglycerol (2-AG) for retrograde signalling. ResearchGate. [Link]

-

Elphick, M. R., & Talarico, G. (2020). Canonical 2-arachidonoylglycerol and anandamide biosynthesis and degradation pathways. ResearchGate. [Link]

-

Cota, D., Marsicano, G., Lutz, B., Vicennati, V., Stalla, G. K., Pasquali, R., & Pagotto, U. (2007). 2-arachidonoylglycerol signaling in forebrain regulates systemic energy metabolism. Journal of Clinical Investigation, 117(11), 3176–3183. [Link]

-

Stella, N., & Ghafouri, N. (2011). Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation. Journal of Neurochemistry, 116(2), 296–303. [Link]

-

Valles, S. L., & Dolz-Gaiton, P. (2017). Cannabinoid receptor-dependent metabolism of 2-arachidonoylglycerol during aging. Ovid. [Link]

-

Zoerner, A. A., Gutzki, F. M., Batkai, S., May, M., Rakers, C., Engeli, S., ... & Tsikas, D. (2011). Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls. Journal of Analytical & Bioanalytical Techniques, S5. [Link]

-

Al-Hayani, A. A. (2017). The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation. Frontiers in Molecular Neuroscience, 10, 41. [Link]

Sources

- 1. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 5. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Endocannabinoids, Related Compounds and Their Metabolic Routes [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Critical Enzymes Involved in Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactome | 2-AG hydrolysis to arachidonate by MAGL [reactome.org]

- 14. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Function of 2-Arachidonoylglycerol Hydrolyzing Enzymes in Brain Development and Neurodegenerative Disease [jscimedcentral.com]

- 16. Pharmacological inhibition of 2-arachidonoilglycerol hydrolysis enhances memory consolidation in rats through CB2 receptor activation and mTOR signaling modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation [frontiersin.org]

The Endocannabinoid 2-Arachidonoylglycerol: A Technical Guide to its Physiological Significance and Investigation

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

2-Arachidonoylglycerol (2-AG) has emerged from the shadow of its fellow endocannabinoid, anandamide, to be recognized as a pivotal signaling lipid with profound physiological roles. Present at concentrations up to several hundredfold higher than anandamide in the central nervous system, 2-AG is the most abundant endocannabinoid and acts as a full agonist at both cannabinoid receptors, CB1 and CB2.[1][2] Its synthesis is an on-demand process, tightly regulated by cellular activity, allowing for precise spatial and temporal control of signaling.[3][4] This technical guide provides an in-depth exploration of the core physiological roles of endogenous 2-AG, delving into its lifecycle from synthesis to degradation, and its multifaceted functions in synaptic plasticity, immunomodulation, and cardiovascular homeostasis. Furthermore, this document serves as a practical resource, offering field-proven experimental protocols to empower researchers in the accurate investigation and pharmacological manipulation of this critical signaling pathway.

The Lifecycle of a Key Endocannabinoid: 2-AG Metabolism

The physiological effects of 2-AG are intrinsically linked to its tightly controlled metabolism. Unlike classical neurotransmitters that are stored in vesicles, 2-AG is synthesized from membrane phospholipids in response to specific stimuli and is rapidly degraded, ensuring a transient signaling action.[4][5] Understanding the enzymatic machinery responsible for its synthesis and degradation is paramount for interpreting its physiological roles and for designing effective therapeutic strategies.

On-Demand Synthesis: Pathways to 2-AG Formation

The primary and most well-characterized pathway for 2-AG synthesis in the central nervous system begins with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase Cβ (PLCβ).[6][7] This reaction generates diacylglycerol (DAG), which is then hydrolyzed by a diacylglycerol lipase (DAGL) to produce 2-AG.[5][6][8] Two isoforms of DAGL have been identified, DAGLα and DAGLβ, with DAGLα being the predominant isoform in the CNS and crucial for retrograde synaptic signaling.[6][9] The synthesis is calcium-dependent and can be initiated by either an influx of calcium or the activation of Gq/11-protein-coupled receptors.[1][10]

Alternative synthesis pathways exist, including the dephosphorylation of arachidonoyl-lysophosphatidic acid and the sequential action of a phospholipase A1 and a lysophospholipase C, though these are considered minor routes in the CNS.[6][7]

References

- 1. Methods and computational tools to study eukaryotic cell migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 3. benchchem.com [benchchem.com]

- 4. The Use of Wire Myography to Investigate Vascular Tone and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 8. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ifsc.usp.br [ifsc.usp.br]

The Pivotal Role of 2-Arachidonoylglycerol in the Orchestration of Central Nervous System Development: A Technical Guide for Researchers

This guide provides an in-depth exploration of the multifaceted role of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the development of the central nervous system (CNS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of facts to offer a causal understanding of experimental choices and a robust framework for future investigations. We will delve into the intricate signaling pathways governed by 2-AG and provide detailed, field-proven protocols for its study, ensuring a blend of theoretical knowledge and practical application.

Section 1: The 2-AG Signaling System: A Primer on the Key Molecular Players

The endocannabinoid system (ECS) is a crucial neuromodulatory network that is dynamically and spatially regulated to control axon outgrowth, navigation, and synaptogenesis.[1] 2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the CNS, playing a major role in its development and in synaptic plasticity.[2][3] Its levels, approximately 1000-fold higher than the other well-known endocannabinoid, anandamide (AEA), surge at birth, highlighting its significance during the perinatal period.[1] Understanding the molecular machinery that governs 2-AG synthesis, signaling, and degradation is fundamental to appreciating its role in shaping the developing brain.

On-Demand Synthesis: A Tightly Regulated Process

2-AG is not stored in vesicles like classical neurotransmitters but is synthesized "on-demand" from membrane phospholipids in response to neuronal activity.[4][5] This ensures a rapid and localized signaling capacity. The canonical pathway for 2-AG synthesis is a two-step process initiated by the activation of Gq/11-coupled G-protein coupled receptors (GPCRs), such as group I metabotropic glutamate receptors (mGluRs), or by an influx of calcium following synaptic depolarization.[3][4][6]

This initial stimulus activates Phospholipase Cβ (PLCβ) , which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] Subsequently, a diacylglycerol lipase (DAGL) hydrolyzes DAG to produce 2-AG.[3] Two main isoforms of DAGL exist:

-

DAGLα : The primary enzyme responsible for synaptic 2-AG production. It is strategically located postsynaptically, allowing for precise retrograde signaling to presynaptic CB1 receptors.[1][3]

-

DAGLβ : While also present in the brain, it is more associated with microglial 2-AG formation.[1]

The tight spatial arrangement of DAGLα in the postsynaptic compartment and CB1 receptors in the presynaptic terminal facilitates a highly controlled and localized retrograde signaling system.[3]

Signaling Through Cannabinoid Receptors: The CB1 Gateway

Once synthesized, 2-AG traverses the synaptic cleft and primarily interacts with the cannabinoid receptor type 1 (CB1) .[7] CB1 receptors are G-protein coupled receptors predominantly found on presynaptic terminals of both excitatory and inhibitory neurons.[7][8] Their activation by 2-AG typically leads to the inhibition of neurotransmitter release, a process central to many forms of synaptic plasticity.[7][9]

The signaling cascade initiated by CB1 receptor activation is multifaceted and can include:

-

Inhibition of adenylyl cyclase

-

Modulation of voltage-gated calcium channels

-

Activation of inwardly rectifying potassium channels

-

Activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2 and JNK.[1]

Termination of the Signal: The Degradation Machinery

The actions of 2-AG are terminated by its enzymatic degradation, ensuring a transient and spatially restricted signal. Several enzymes are involved in this process, with distinct subcellular localizations and contributions:

-

Monoacylglycerol Lipase (MAGL) : This is the primary enzyme responsible for degrading 2-AG, hydrolyzing approximately 85% of it in the brain.[10] MAGL is predominantly located presynaptically, co-localizing with CB1 receptors, which allows for efficient termination of retrograde signaling.[10][11] The degradation of 2-AG by MAGL produces arachidonic acid (AA) and glycerol.[3] AA is a precursor for prostaglandins, linking endocannabinoid signaling to neuroinflammation.[1][10]

-

α/β-hydrolase domain 6 (ABHD6) : Found mostly in dendrites, ABHD6 is thought to regulate postsynaptic 2-AG levels.[1][11]

-

Fatty Acid Amide Hydrolase (FAAH) : While FAAH is the primary degradative enzyme for anandamide, it can also hydrolyze 2-AG, although its contribution in vivo appears to be minor under normal conditions.[3]

The distinct localization of these degradative enzymes suggests fundamentally different roles in shaping the spatial and temporal dynamics of 2-AG signaling.[1]

Diagram: The 2-AG Signaling Pathway

Caption: Canonical 2-AG signaling at a synapse.

Section 2: The Role of 2-AG in Key Neurodevelopmental Processes

The precise spatial and temporal regulation of 2-AG signaling is critical for several fundamental processes during CNS development. Pharmacological or genetic manipulation of the ECS has been shown to interfere with the number and final position of various neuronal populations, including glutamatergic, GABAergic, and cholinergic neurons.[8]

Neurogenesis: Guiding the Birth of New Neurons

Neurogenesis, the process of generating new neurons, is a cornerstone of brain development. The endocannabinoid system, and 2-AG in particular, plays a significant role in modulating adult hippocampal neurogenesis by promoting the proliferation and survival of progenitor cells.[12] Studies have shown that the genetic disruption of the primary 2-AG synthesizing enzyme, DAGLα, leads to a reduction in neurogenesis.[13] Interestingly, the source of 2-AG for neurogenesis appears to be progenitor cells or astrocytes within the neurogenic niche, rather than mature neurons.[12]

Experimental Protocol: Quantification of Neurogenesis using BrdU Labeling

This protocol allows for the quantification of cell proliferation in the developing brain by labeling dividing cells with the thymidine analog 5-bromo-2'-deoxyuridine (BrdU).

Causality: BrdU is incorporated into the DNA of cells during the S-phase of the cell cycle. By detecting BrdU-positive cells, we can identify and quantify cells that were actively dividing at the time of BrdU administration. This provides a direct measure of cell proliferation.

Methodology:

-

BrdU Administration:

-

Prepare a sterile solution of BrdU in 0.9% NaCl.

-

Administer BrdU to pregnant dams or postnatal pups via intraperitoneal (i.p.) injection. The dosage and timing will depend on the specific developmental stage being investigated. A common starting point is 50 mg/kg.

-

For pulse-chase experiments to assess cell fate, a single injection is given, and animals are sacrificed at various time points afterward. For cumulative labeling, multiple injections can be administered over a specific period.

-

-

Tissue Preparation:

-

Anesthetize the animal and perform transcardial perfusion with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in a 30% sucrose solution in PBS until it sinks.

-

Freeze the brain and cut coronal sections (e.g., 40 µm) using a cryostat.

-

-

Immunohistochemistry:

-

Wash sections in PBS.

-

DNA Denaturation (Critical Step): To expose the BrdU epitope, incubate sections in 2N HCl at 37°C for 30 minutes. This step is essential for the anti-BrdU antibody to access the incorporated BrdU within the DNA.

-

Neutralize the acid by washing with 0.1 M borate buffer (pH 8.5).

-

Wash sections in PBS.

-

Block non-specific antibody binding by incubating sections in a blocking solution (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.

-

Incubate sections with a primary antibody against BrdU overnight at 4°C.

-

Wash sections in PBS.

-

Incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.

-

Wash sections in PBS and mount on slides with a mounting medium containing DAPI to counterstain nuclei.

-

-

Quantification:

-

Image the sections using a fluorescence or confocal microscope.

-

Count the number of BrdU-positive cells in the region of interest (e.g., the subventricular zone or the dentate gyrus of the hippocampus) using stereological methods for unbiased quantification.

-

Neuronal Migration: The Journey to the Right Place

Following neurogenesis, newly born neurons must migrate to their final destination in the developing brain to form functional circuits. 2-AG signaling is implicated in guiding this migration. The CB1 receptor is transiently expressed in white matter areas of the developing nervous system, suggesting a role in guiding migrating neurons.[14]

Experimental Protocol: In Vitro Neuronal Migration Assay (Boyden Chamber)

This assay assesses the chemotactic response of neurons to a soluble gradient of a test substance, such as a 2-AG analog or a modulator of the 2-AG system.

Causality: The Boyden chamber consists of two compartments separated by a porous membrane. Neurons are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. If the neurons are attracted to the substance, they will migrate through the pores to the lower side of the membrane. This allows for a quantitative measure of directed migration.

Methodology:

-

Cell Preparation:

-

Dissect the brain region of interest (e.g., embryonic cortex) from the developing animal.

-

Dissociate the tissue into a single-cell suspension using enzymatic and mechanical methods.

-

-

Chamber Preparation:

-

Coat the porous membrane of the Boyden chamber inserts (e.g., 8 µm pore size) with an appropriate substrate to promote cell adhesion, such as poly-L-lysine and laminin.

-

-

Migration Assay:

-

Place the chemoattractant (e.g., a stable 2-AG analog) or vehicle control in the lower chamber.

-

Seed the neuronal cell suspension in the upper chamber.

-

Incubate the chamber at 37°C in a CO2 incubator for a period sufficient for migration to occur (e.g., 4-16 hours).

-

-

Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI).

-

Count the number of migrated cells in multiple fields of view using a microscope.

-

Compare the number of migrated cells in the presence of the chemoattractant to the vehicle control.

-

Axon Guidance: Wiring the Brain with Precision

Once neurons have reached their final destination, they extend axons to connect with their targets. The growth cone, a dynamic structure at the tip of the growing axon, navigates the complex environment of the developing brain by responding to guidance cues. 2-AG signaling, through the activation of presynaptic CB1 receptors, can modulate growth cone behavior.[1] For instance, CB1 receptor activation can induce growth cone collapse in developing GABAergic and cortical excitatory neurons.[1]

Experimental Protocol: Growth Cone Collapse Assay

This assay is used to determine if a substance has a repulsive effect on axonal growth cones.

Causality: Growth cones have a characteristic fan-like structure with dynamic filopodia and lamellipodia. Repulsive guidance cues cause a rapid collapse of this structure, leading to a rounded, retracted morphology. This assay quantifies this morphological change.

Methodology:

-

Neuronal Culture:

-

Culture primary neurons (e.g., from embryonic hippocampus or dorsal root ganglia) on a suitable substrate (e.g., laminin-coated coverslips) until they have extended axons with well-defined growth cones.

-

-

Treatment:

-

Treat the neuronal cultures with the test substance (e.g., a 2-AG agonist) or a vehicle control for a short period (e.g., 30-60 minutes).

-

-

Fixation and Staining:

-

Fix the cells with 4% PFA.

-

Stain the actin cytoskeleton with fluorescently labeled phalloidin to visualize the morphology of the growth cones.

-

-

Quantification:

-

Examine the growth cones under a fluorescence microscope.

-

Score growth cones as either "spread" (normal, fan-shaped) or "collapsed" (rounded, with few or no filopodia/lamellipodia).

-

Calculate the percentage of collapsed growth cones for each condition. An increase in the percentage of collapsed growth cones in the presence of the test substance indicates a repulsive effect.

-

Synaptogenesis: Forging Connections

The final step in wiring the brain is the formation of synapses. 2-AG plays a crucial role in the refinement and plasticity of newly formed synapses. As a retrograde messenger, 2-AG can modulate the strength of synaptic connections, a process known as synaptic plasticity.[1][7] This is particularly important for the activity-dependent refinement of neural circuits during development.

Experimental Protocol: Electrophysiological Measurement of 2-AG-Mediated Synaptic Plasticity

This protocol uses whole-cell patch-clamp electrophysiology in acute brain slices to measure changes in synaptic strength mediated by 2-AG. A common form of 2-AG-dependent plasticity is Depolarization-induced Suppression of Inhibition (DSI) or Excitation (DSE).

Causality: By artificially depolarizing a postsynaptic neuron, we can induce the on-demand synthesis and release of 2-AG. This retrograde signal then acts on presynaptic CB1 receptors to transiently suppress neurotransmitter release, which can be measured as a reduction in the amplitude of postsynaptic currents.

Methodology:

-

Acute Brain Slice Preparation:

-

Rapidly dissect the brain from a young animal in ice-cold artificial cerebrospinal fluid (aCSF).

-

Cut acute slices (e.g., 300 µm thick) of the brain region of interest using a vibratome.

-

Allow the slices to recover in oxygenated aCSF.

-

-

Electrophysiological Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

-

Obtain a whole-cell patch-clamp recording from a neuron of interest.

-

Record baseline synaptic activity by evoking postsynaptic currents (PSCs) with a stimulating electrode.

-

-

Induction of DSI/DSE:

-

Induce 2-AG release by depolarizing the postsynaptic neuron (e.g., to 0 mV for 5-10 seconds).

-

Continue to record PSCs after the depolarization.

-

-

Data Analysis:

-

Measure the amplitude of the PSCs before and after the depolarization.

-

A transient reduction in PSC amplitude following depolarization is indicative of DSI or DSE.

-

The specificity of this effect can be confirmed by its blockade with a CB1 receptor antagonist.

-

Diagram: Experimental Workflow for Studying 2-AG in Neuronal Migration

Caption: Workflow for a Boyden chamber neuronal migration assay.

Section 3: Quantitative Analysis of 2-AG and its Metabolic Enzymes

To fully understand the role of 2-AG in CNS development, it is crucial to accurately quantify its levels and the expression of its key metabolic enzymes at different developmental stages and in specific brain regions.

Quantification of 2-AG Levels

Measuring the concentration of 2-AG in developing brain tissue is challenging due to its rapid, on-demand synthesis and degradation. Post-mortem changes can dramatically alter 2-AG levels, with increases of up to 60-fold reported immediately after brain removal.[15] Therefore, rapid inactivation of enzymes is critical for accurate measurement.

Table 1: 2-AG Levels in Rodent Brain

| Brain Region | Condition | 2-AG Level (nmol/g tissue) | Reference |

| Whole Brain | Basal (with microwave fixation) | ~0.15 | [15] |

| Whole Brain | 30 sec post-mortem (no fixation) | ~9 | [15] |

| Forebrain | Wild-type | Varies (e.g., ~5-10) | [16] |

| Forebrain | DAGLα knockout | Significantly reduced | [16] |

Experimental Protocol: Quantification of 2-AG by LC-MS/MS

This protocol outlines the general steps for quantifying 2-AG in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Causality: LC-MS/MS allows for the separation of 2-AG from other lipids by liquid chromatography, followed by its specific detection and quantification based on its mass-to-charge ratio by mass spectrometry. The use of a deuterated internal standard is crucial for accurate quantification by correcting for sample loss during extraction and analysis.

Methodology:

-

Tissue Collection and Enzyme Inactivation (Critical Step):

-

To prevent post-mortem artifacts, inactivate enzymes immediately upon tissue collection. Head-focused microwave irradiation is the gold standard for this.[15] Alternatively, rapid freezing of the tissue in liquid nitrogen can be used, but this may be less effective at preventing rapid changes in 2-AG levels.

-

-

Lipid Extraction:

-

Homogenize the brain tissue in a suitable organic solvent mixture (e.g., chloroform:methanol:water) in the presence of a deuterated 2-AG internal standard (e.g., 2-AG-d5).

-

Perform a liquid-liquid extraction to separate the lipid phase.

-

-

Sample Purification:

-

Further purify the lipid extract using solid-phase extraction (SPE) to remove interfering substances.

-

-

LC-MS/MS Analysis:

-

Reconstitute the purified extract in a suitable solvent and inject it into the LC-MS/MS system.

-

Separate the lipids using a C18 reverse-phase column.

-

Detect and quantify 2-AG and the internal standard using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the concentration of 2-AG in the tissue by comparing the peak area ratio of endogenous 2-AG to the deuterated internal standard against a standard curve.

-

Localization and Quantification of Metabolic Enzymes

Understanding the spatial and temporal expression patterns of the enzymes that synthesize (DAGLα) and degrade (MAGL) 2-AG is essential for interpreting the functional role of 2-AG signaling in different developmental contexts.

Experimental Protocol: Immunohistochemistry for DAGLα and MAGL

This protocol describes the use of immunohistochemistry (IHC) to visualize the localization of DAGLα and MAGL proteins in developing brain tissue.

Causality: IHC uses specific antibodies to bind to the target proteins (DAGLα or MAGL) in tissue sections. These antibodies are then visualized using a fluorescently labeled secondary antibody or a chromogenic reaction, revealing the cellular and subcellular localization of the enzymes.

Methodology:

-

Tissue Preparation:

-

Prepare brain tissue sections as described in the BrdU protocol (perfusion, post-fixation, cryoprotection, and sectioning).

-

-

Immunohistochemistry:

-

Follow the general IHC steps of washing, blocking, and incubating with primary antibodies against DAGLα or MAGL.

-

Incubate with the appropriate fluorescently labeled secondary antibodies.

-

Mount the sections with a mounting medium containing DAPI.

-

-

Imaging and Analysis:

-

Image the sections using a confocal microscope.

-

Analyze the images to determine the cellular (e.g., neurons, glia) and subcellular (e.g., presynaptic, postsynaptic) localization of the enzymes.

-

For semi-quantitative analysis, the intensity of the fluorescent signal can be measured.

-

Experimental Protocol: In Situ Hybridization for CB1 Receptor mRNA

This protocol allows for the visualization of the expression of the CB1 receptor mRNA in developing brain tissue.

Causality: In situ hybridization (ISH) uses a labeled nucleic acid probe that is complementary to the target mRNA sequence (in this case, CB1 receptor mRNA). The probe hybridizes to the mRNA in the tissue, and its location is then visualized, revealing which cells are transcribing the CB1 receptor gene.

Methodology:

-

Probe Preparation:

-

Synthesize a labeled cRNA probe (e.g., with digoxigenin or a radioactive isotope) that is complementary to the CB1 receptor mRNA.

-

-

Tissue Preparation:

-

Prepare fresh-frozen brain sections using a cryostat.

-

-

Hybridization:

-

Hybridize the tissue sections with the labeled probe overnight in a humidified chamber at an appropriate temperature.

-

-

Washing and Detection:

-

Wash the sections to remove the unbound probe.

-

Detect the labeled probe using an anti-digoxigenin antibody conjugated to an enzyme (for non-radioactive probes) followed by a chromogenic reaction, or by autoradiography (for radioactive probes).

-

-

Imaging and Analysis:

-

Image the sections with a brightfield microscope.

-

Analyze the images to identify the brain regions and cell types expressing CB1 receptor mRNA.

-

Section 4: Concluding Remarks and Future Directions

The evidence overwhelmingly points to 2-AG as a master regulator of multiple facets of CNS development. Its on-demand synthesis, precise spatial and temporal control, and potent actions via the CB1 receptor allow it to fine-tune processes ranging from the birth of new neurons to the wiring of complex neural circuits.

For researchers in this field, a deep understanding of the experimental methodologies is paramount. The protocols provided in this guide are not merely recipes but are grounded in a causal understanding of why each step is necessary. The self-validating nature of these protocols, for instance, using CB1 receptor antagonists to confirm the specificity of an observed effect, is a cornerstone of rigorous scientific inquiry in this field.

Future research should continue to unravel the intricate interplay between the 2-AG signaling system and other neurodevelopmental pathways. The development of more specific pharmacological tools and advanced imaging techniques will undoubtedly provide a more granular understanding of how this fascinating lipid messenger shapes the developing brain. Furthermore, a thorough understanding of the developmental role of 2-AG is critical for assessing the potential long-term consequences of developmental exposure to cannabinoids and for developing novel therapeutic strategies for neurodevelopmental disorders.

References

- Review of the Endocannabinoid System - PMC - PubMed Central - NIH. (n.d.).

- Endocannabinoid System: Emerging Role from Neurodevelopment to Neurodegeneration - PMC - PubMed Central. (n.d.).

- Cannabis, Endocannabinoids and Brain Development: From Embryogenesis to Adolescence - MDPI. (n.d.).

- Endocannabinoid system - Wikipedia. (n.d.).

- Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS. (2014). British Journal of Pharmacology, 171(6), 1379-1391.

- The Endocannabinoid-CB Receptor System: Importance for development and in pediatric disease - Cannabis and Health Research Initiative. (2004).

- Function of 2-Arachidonoylglycerol Hydrolyzing Enzymes in Brain Development and Neurodegenerative Disease - JSciMed Central. (2016).

- Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC. (n.d.).

- Function of 2-Arachidonoylglycerol Hydrolyzing Enzymes in Brain Development and Neurodegenerative Disease - JSciMed Central. (n.d.).

- Autocrine regulation of adult neurogenesis by the endocannabinoid 2-arachidonoylglycerol (2-AG) | bioRxiv. (2021).

- Ladewig, J., Koch, P., & Brüstle, O. (2015). In vitro Migration Assays for Neural Stem Cells, Intermediate Neurogenic Progenitors and Immature Neurons. Bio-protocol, 5(1), e1371.

- Gao, Y., Vasilyev, D. V., & Goncalves, M. B. (2010). Loss of Retrograde Endocannabinoid Signaling and Reduced Adult Neurogenesis in Diacylglycerol Lipase Knock-out Mice. The Journal of neuroscience : the official journal of the Society for Neuroscience, 30(6), 2017–2024.

- In vitro Migration Assays for Neural Stem Cells, Intermediate Neurogenic Progenitors and Immature Neurons | Request PDF - ResearchGate. (2015).